N1-(1,1,1-Trifluoroethyl)pseudoUridine is a modified nucleoside that incorporates a trifluoroethyl group at the N1 position of pseudouridine. This modification is significant in the context of RNA therapeutics and vaccine development, particularly as it enhances the stability and efficacy of mRNA molecules. Pseudouridine itself is a naturally occurring nucleoside found in various RNA species, where it plays a critical role in stabilizing RNA structures and enhancing translational efficiency.
N1-(1,1,1-Trifluoroethyl)pseudoUridine belongs to a class of compounds known as modified nucleosides. These compounds are often utilized in biochemistry and molecular biology to study RNA function and dynamics. The introduction of the trifluoroethyl group can alter the chemical properties of the nucleoside, potentially impacting its interactions with other biomolecules.
The synthesis of N1-(1,1,1-Trifluoroethyl)pseudoUridine typically involves several key steps:
The fluorination process must be carefully controlled to ensure that the trifluoroethyl group is selectively introduced at the N1 position without affecting other functional groups present in the nucleoside structure. Reaction conditions such as temperature, solvent choice, and time must be optimized to maximize yield and purity.
N1-(1,1,1-Trifluoroethyl)pseudoUridine retains the core structure of pseudouridine but features a trifluoroethyl substituent at the N1 position. This modification alters both steric and electronic properties:
The structural integrity of this compound can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular conformation and stability.
N1-(1,1,1-Trifluoroethyl)pseudoUridine can participate in various chemical reactions typical of nucleosides:
The presence of the trifluoroethyl group may influence reaction kinetics by altering solubility and reactivity compared to unmodified pseudouridine. Studies on reaction rates and mechanisms are essential for understanding its behavior in biological systems.
The mechanism of action for N1-(1,1,1-Trifluoroethyl)pseudoUridine primarily involves its incorporation into RNA transcripts. This modification enhances the stability of mRNA against degradation by nucleases and improves translational efficiency by optimizing ribosome interactions.
Research indicates that modified nucleosides like N1-(1,1,1-Trifluoroethyl)pseudoUridine can lead to increased protein expression levels in cellular systems due to their enhanced stability and reduced immunogenicity compared to unmodified counterparts.
N1-(1,1,1-Trifluoroethyl)pseudoUridine has several scientific uses:
N1-alkylation of pseudouridine represents a cornerstone in nucleoside analog engineering, leveraging the nucleophilicity of the N1 nitrogen in the uracil ring. Pseudouridine (Ψ), a naturally occurring isomer of uridine, features a carbon-carbon glycosidic bond (C5-C1') instead of the standard carbon-nitrogen bond (N1-C1'). This structural distinction renders the N1 position more accessible for electrophilic attacks compared to uridine [3] [6]. The synthesis of N1-(1,1,1-trifluoroethyl)pseudouridine (CAS: 1613529-80-8) exploits this reactivity through SN2-type alkylation under basic conditions. Typical protocols involve deprotonating pseudouridine with sodium hydride in anhydrous dimethylformamide (DMF), followed by reaction with 1,1,1-trifluoroethyl iodide [3]. This method achieves >85% regioselectivity for N1-alkylation due to steric and electronic preferences over O-alkylation pathways.
Alternative approaches include reductive amination using trifluoroacetaldehyde and sodium cyanoborohydride, though this yields lower selectivity due to competing imine formation. The trifluoroethyl group’s strong electron-withdrawing nature necessitates precise stoichiometric control to prevent N1,N3-bis-alkylation, a side reaction observed in bulkier analogs [6]. Characterization relies on ¹H/¹⁹F-NMR and high-resolution mass spectrometry (HRMS), with diagnostic signals including a quartet at δ~3.9 ppm (CH₂CF₃, ¹H-NMR) and a triplet at δ~-70 ppm (CF₃, ¹⁹F-NMR) [3].
Table 1: Common N1-Alkyl Pseudouridine Derivatives
Compound Name | Alkyl Group | Molecular Weight | CAS Number |
---|---|---|---|
N1-Methylpseudouridine | Methyl | 258.22 | 13860-38-3 |
N1-Ethylpseudouridine | Ethyl | 272.25 | 1613529-72-8 |
N1-(1,1,1-Trifluoroethyl)pseudouridine | Trifluoroethyl | 326.23 | 1613529-80-8 |
N1-Benzylpseudouridine | Benzyl | 334.30 | 1613530-22-5 |
Incorporating fluorinated alkyl chains into nucleosides demands precise regiocontrol to maintain biological functionality. The trifluoroethyl group (–CH₂CF₃) combines high electronegativity, metabolic stability, and enhanced lipophilicity compared to non-fluorinated alkyl chains [5] [8]. Key synthetic challenges include:
Fluorination reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) enable direct fluorination but are unsuitable for late-stage trifluoroethylation. Instead, pre-synthesized 1,1,1-trifluoroethyl iodide is preferred for its compatibility with nucleoside bases [5]. X-ray crystallography of N1-(1,1,1-trifluoroethyl)pseudouridine confirms the anti-conformation of the base relative to the ribose sugar and C3’-endo sugar puckering, both critical for RNA duplex stability [4] [6]. The trifluoroethyl group induces a +15° rotation of the pseudouridine ring compared to N1-methyl derivatives, enhancing base stacking in oligonucleotides [6].
The trifluoroethyl substituent profoundly alters pseudouridine’s physicochemical and biochemical properties relative to methyl analogs:
Electronic and Steric Effects:
Structural Dynamics:
Table 2: Physicochemical Properties of N1-Substituted Pseudouridines
Property | N1-Methylpseudouridine | N1-(1,1,1-Trifluoroethyl)pseudouridine |
---|---|---|
logP (Calculated) | -0.7 | 0.8 |
N1-H Bond Donor Strength | Strong | Moderate-Weak |
Sugar Puckering Preference | C3’-endo | C3’-endo (enhanced rigidity) |
ΔTₘ in RNA Duplexes (°C) | +1.2 | +3.5 |
Van der Waals Volume (ų) | 23 | 66 |
Biological Implications:While N1-methylpseudouridine (m1Ψ) in therapeutic mRNA reduces immunogenicity and boosts translation efficiency [7] [9], trifluoroethyl derivatives exhibit divergent behavior. The bulkier –CH₂CF₃ group may:
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